molecular formula C16H31N3O3 B7928342 {4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

{4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Cat. No.: B7928342
M. Wt: 313.44 g/mol
InChI Key: OMKVBVRLIJKGES-UHFFFAOYSA-N
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Description

{4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a complex organic compound that features a cyclohexyl ring substituted with an amino-acetyl group and an isopropyl-amino group The compound also contains a carbamic acid tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester typically involves multiple steps. One common approach is to start with cyclohexylamine, which undergoes acylation with an appropriate acyl chloride to introduce the amino-acetyl group. The resulting intermediate is then reacted with isopropylamine to form the isopropyl-amino derivative. Finally, the compound is treated with tert-butyl chloroformate to introduce the carbamic acid tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the amino-acetyl moiety can be reduced to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

{4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino and ester groups can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
  • {4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Uniqueness

{4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is unique due to the presence of the isopropyl-amino group, which can influence its steric and electronic properties. This can result in different reactivity and interactions compared to similar compounds with methyl or ethyl groups.

Properties

IUPAC Name

tert-butyl N-[4-[(2-aminoacetyl)-propan-2-ylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(14(20)10-17)13-8-6-12(7-9-13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKVBVRLIJKGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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